molecular formula C34H31N4NaO4 B12788973 3ZF8Zlu9V7 CAS No. 1061517-62-1

3ZF8Zlu9V7

Cat. No.: B12788973
CAS No.: 1061517-62-1
M. Wt: 582.6 g/mol
InChI Key: KQJNPHDTBVUCDU-UHFFFAOYSA-M
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Description

Systematic Name: SODIUM 3-(4-((1-(3-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL)CARBONYL)PIPERAZIN-1-YL)NAPHTHALENE-1-CARBOXYLATE
Identifier: UNII 3ZF8ZLU9V7 (Validated by the FDA’s Unique Ingredient Identifier system) .

This sodium salt derivative features a complex heterocyclic structure, combining an imidazole core substituted with 3-ethoxyphenyl and 4-methylphenyl groups. A piperazine ring is conjugated via a carbonyl group to the imidazole, while a naphthalene-carboxylate moiety is linked to the piperazine.

Properties

CAS No.

1061517-62-1

Molecular Formula

C34H31N4NaO4

Molecular Weight

582.6 g/mol

IUPAC Name

sodium;3-[4-[1-(3-ethoxyphenyl)-2-(4-methylphenyl)imidazole-4-carbonyl]piperazin-1-yl]naphthalene-1-carboxylate

InChI

InChI=1S/C34H32N4O4.Na/c1-3-42-28-9-6-8-26(20-28)38-22-31(35-32(38)24-13-11-23(2)12-14-24)33(39)37-17-15-36(16-18-37)27-19-25-7-4-5-10-29(25)30(21-27)34(40)41;/h4-14,19-22H,3,15-18H2,1-2H3,(H,40,41);/q;+1/p-1

InChI Key

KQJNPHDTBVUCDU-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=CC(=C1)N2C=C(N=C2C3=CC=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC6=CC=CC=C6C(=C5)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3ZF8Zlu9V7” typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where specific groups are added to the core structure under controlled conditions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reagent flow rates. The use of automated systems ensures consistent quality and high yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“3ZF8Zlu9V7” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions often result in the formation of new functionalized derivatives of “this compound”.

Scientific Research Applications

“3ZF8Zlu9V7” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “3ZF8Zlu9V7” involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s effects are mediated through the alteration of signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative data for 3ZF8Zlu9V6. However, structural analogs can be inferred based on its key functional groups. Below is a qualitative analysis of compounds sharing similar moieties:

Table 1: Structural and Functional Comparison

Compound/Group Core Structure Key Functional Features Potential Applications
3ZF8Zlu9V7 Imidazole-Piperazine-Naphthalene Sodium carboxylate, ethoxyphenyl, methylphenyl Kinase inhibition, anti-inflammatory
Imatinib analogs Benzamide-Piperazine-Pyrimidine Piperazine-linked kinase-targeting groups Anticancer (tyrosine kinase inhibition)
Antihistamines Imidazole/piperazine derivatives Substituted aryl groups, carboxylate salts H1-receptor antagonism
CNS-targeting drugs Piperazine-naphthalene conjugates Lipophilic naphthalene for BBB penetration Neurotransmitter modulation

Key Observations:

Imidazole-Piperazine Hybrids : Compounds like this compound share structural similarity with kinase inhibitors (e.g., imatinib analogs) due to the piperazine-carbonyllinked heterocycles. However, this compound’s naphthalene-carboxylate moiety may enhance solubility compared to purely lipophilic analogs .

Naphthalene vs. Benzene Rings : The naphthalene system in this compound could offer stronger π-π stacking interactions with biological targets compared to single-ring analogs, possibly increasing binding affinity.

Limitations and Notes

  • Structural Inference : The analysis above relies on structural extrapolation rather than empirical data. Further studies are required to validate pharmacological activity and mechanistic pathways.
  • Formatting Guidance : Lab report structuring principles (e.g., tables for clarity) were applied here to enhance readability, as suggested in general scientific writing guidelines .

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